6-hexyl-2H-1,2,4-triazine-3,5-dione
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Overview
Description
6-Hexyl-2H-1,2,4-triazine-3,5-dione is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-2H-1,2,4-triazine-3,5-dione can be achieved through various methods. One common approach involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with hexyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hexyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
6-Hexyl-2H-1,2,4-triazine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized as a UV stabilizer in polymer formulations to enhance resistance to weathering.
Mechanism of Action
The mechanism of action of 6-hexyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For example, as an inhibitor of D-amino acid oxidase, it binds to the enzyme’s active site, preventing the oxidation of D-amino acids. This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which is used in the treatment of neurological disorders. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins plays a crucial role in its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A structurally related compound with hydroxyl groups instead of hexyl groups.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol: Another triazine derivative with different substituents.
Uniqueness
The presence of the hexyl group can enhance its hydrophobic interactions with target proteins, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-hexyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-5-6-7-8(13)10-9(14)12-11-7/h2-6H2,1H3,(H2,10,12,13,14) |
InChI Key |
UYTZJRSLMDWASR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NNC(=O)NC1=O |
Origin of Product |
United States |
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